molecular formula C55H102O6 B1240926 [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate

Cat. No.: B1240926
M. Wt: 859.4 g/mol
InChI Key: IHIYITLVGJUTBO-BPSHQJQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is a type of triglyceride, which is a glycerol molecule bound to three fatty acid chains. This specific compound consists of one chain of hexadecanoic acid (16:0), one chain of hexadec-9-enoic acid (16:1(9Z)), and one chain of eicos-11-enoic acid (20:1(11Z)). Triglycerides are essential components of human metabolism and are found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate involves esterification reactions where glycerol reacts with the respective fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triglyceride .

Industrial Production Methods

Industrial production of triglycerides, including this compound, often involves the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. The use of immobilized enzymes in a continuous flow reactor is a common method to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate involves its metabolism in the body. The triglyceride is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The free fatty acids can undergo β-oxidation to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acid chains, which influences its physical and chemical properties. The presence of both saturated and unsaturated fatty acids affects its melting point, stability, and reactivity compared to other triglycerides .

Properties

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h21,24-26,52H,4-20,22-23,27-51H2,1-3H3/b24-21-,26-25-/t52-/m1/s1

InChI Key

IHIYITLVGJUTBO-BPSHQJQISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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